1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4-methylpiperazine
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Overview
Description
1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4-methylpiperazine is a chemical compound that features a benzyl group substituted with bromine and trifluoromethoxy groups, attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4-methylpiperazine typically involves the reaction of 3-bromo-4-(trifluoromethoxy)benzyl chloride with 4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or alkenes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the piperazine ring can interact with various biological pathways, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
1-(3-Bromo-4-(trifluoromethoxy)benzyl)-4-methylpiperazine is unique due to the presence of both the trifluoromethoxy group and the piperazine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the piperazine ring provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
1-[[3-bromo-4-(trifluoromethoxy)phenyl]methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF3N2O/c1-18-4-6-19(7-5-18)9-10-2-3-12(11(14)8-10)20-13(15,16)17/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWYFHIINIUQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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